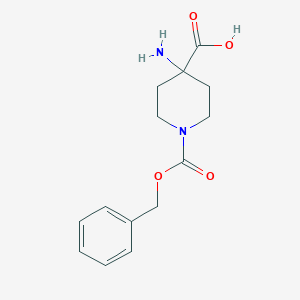

4-Amino-1-Cbz-piperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBNRWWMKJGMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561423 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115655-41-9 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115655-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 1 Cbz Piperidine 4 Carboxylic Acid

Classical Synthetic Routes and Modifications

Classical routes are valued for their reliability and are often based on well-understood, named reactions. They generally begin with the precursor 1-Cbz-4-piperidone, which provides the core piperidine (B6355638) ring and the necessary carbonyl group for subsequent transformations.

The Strecker synthesis is a foundational method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.commasterorganicchemistry.com This two-step process begins with the formation of an α-aminonitrile, which is subsequently hydrolyzed to yield the final amino acid. masterorganicchemistry.comwikipedia.org

In the context of the target molecule, the synthesis commences with 1-Cbz-4-piperidone. The ketone is treated with a source of ammonia (B1221849) (such as ammonium (B1175870) chloride) and a cyanide salt (typically potassium or sodium cyanide). masterorganicchemistry.compsu.edu The reaction proceeds through the initial formation of an imine, which is then attacked by the cyanide ion to form the key α-aminonitrile intermediate, 4-amino-1-Cbz-piperidine-4-carbonitrile. wikipedia.org

The mechanism involves the following key transformations:

Imine Formation: The carbonyl group of the piperidone reacts with ammonia.

Cyanide Addition: The cyanide ion acts as a nucleophile, attacking the iminium carbon to form the aminonitrile. wikipedia.org

Nitrile Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, typically under strong acidic or basic conditions, to yield the desired 4-Amino-1-Cbz-piperidine-4-carboxylic acid. masterorganicchemistry.commdpi.com

This route is robust and has been successfully used for various piperidine amino acids, providing the final product in good yields. psu.edu

The Bucherer-Bergs reaction is another powerful multicomponent reaction that produces hydantoins from carbonyl compounds, which can then be converted to α-amino acids. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This method also utilizes 1-Cbz-4-piperidone as the starting material.

The procedure involves a one-pot reaction of the ketone with potassium cyanide and ammonium carbonate. researchgate.net This combination of reagents leads to the formation of a spirocyclic hydantoin (B18101) intermediate, specifically 8-(benzyloxycarbonyl)-6,9-diazaspiro[4.5]decane-7,10-dione. mdpi.comresearchgate.net

Hydantoin Formation: The ketone, cyanide, and ammonium carbonate react, often in an aqueous or alcoholic solvent, to form the stable spirohydantoin. alfa-chemistry.comwikipedia.org The mechanism involves the formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the ammonium carbonate) to cyclize into the hydantoin ring. alfa-chemistry.com

Hydantoin Hydrolysis: The spirohydantoin intermediate is isolated and then hydrolyzed to give the target amino acid. This step typically requires vigorous conditions, such as heating with a strong base like barium hydroxide, to open the stable hydantoin ring and afford the final 4-Amino-1-Cbz-piperidine-4-carboxylic acid. researchgate.net

This method provides an alternative to the Strecker synthesis and is particularly useful for generating the spirohydantoin precursors which are valuable intermediates in their own right. researchgate.net

Reductive amination is a versatile and widely used method for forming C-N bonds. researchgate.net This approach can be applied to synthesize the target molecule by introducing the amino group via the reduction of an imine or related intermediate. A common strategy involves the reductive amination of a keto-acid or keto-ester precursor, such as an ester of 1-Cbz-4-oxopiperidine-4-carboxylic acid. researchgate.net

The process is generally a two-step sequence performed in a single pot:

Imine/Enamine Formation: The keto-ester reacts with an ammonia source to form an imine intermediate.

In Situ Reduction: A reducing agent present in the reaction mixture reduces the imine as it is formed. researchgate.net

A variety of reducing agents can be employed, each with specific advantages.

| Reducing Agent | Typical Conditions | Notes |

| Sodium cyanoborohydride (NaBH3CN) | Methanolic ammonia | Effective at reducing imines in the presence of ketones. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Dichloroethane, Acetic Acid | A milder and less toxic alternative to NaBH3CN. nih.gov |

| Catalytic Hydrogenation (H2/Catalyst) | H2 gas, Pd/C or PtO2 catalyst | Provides clean reduction; can sometimes lead to deprotection of the Cbz group. chim.it |

This methodology is highly efficient and avoids the use of cyanide, offering a practical alternative to the Strecker and Bucherer-Bergs reactions. nih.gov

Enantioselective and Stereoselective Synthesis

While classical methods produce racemic mixtures, the demand for enantiomerically pure compounds in pharmaceuticals has driven the development of asymmetric syntheses. These strategies aim to control the formation of the chiral center at the C4 position of the piperidine ring.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. researchgate.net In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. rsc.org

For the synthesis of chiral piperidine derivatives, a common approach involves attaching an auxiliary, such as a chiral oxazolidinone (Evans auxiliary) or a chiral sulfinamide, to a precursor molecule. researchgate.net The steric bulk and electronic properties of the auxiliary then guide the approach of a reagent from a specific face, leading to a high degree of diastereoselectivity. rsc.org While direct application to 4-Amino-1-Cbz-piperidine-4-carboxylic acid is not widely documented, the principle is broadly applicable to the synthesis of substituted piperidines. rsc.orgresearchgate.net The key steps are:

Attachment of the chiral auxiliary to a suitable piperidine precursor.

A diastereoselective reaction to install the amino and carboxyl functionalities (or their precursors) at the C4 position.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Asymmetric catalysis represents a more modern and atom-economical approach to enantioselective synthesis. nih.gov This method employs a small amount of a chiral catalyst, typically a transition metal complex with a chiral ligand, to generate a chiral product with high enantiomeric excess (ee). researchgate.netnih.gov

Several catalytic strategies are relevant to the synthesis of chiral piperidines and could be adapted for the target molecule. nih.gov

Asymmetric Hydrogenation: An unsaturated precursor, such as a tetrahydropyridine (B1245486) derivative, can be hydrogenated using a chiral catalyst (e.g., based on rhodium or iridium) to produce a stereodefined piperidine ring. acs.org

Catalytic [4+2] Annulation: Chiral phosphine (B1218219) catalysts have been used in [4+2] annulations of imines with allenes to furnish highly functionalized piperidine derivatives with excellent stereoselectivity. researchgate.netnih.gov

Enantioselective Cyclization: Metal-catalyzed intramolecular cyclizations of linear precursors can form the piperidine ring while simultaneously setting the stereochemistry. nih.govnih.gov For instance, palladium-catalyzed oxidative amination of non-activated alkenes has been developed as an enantioselective approach. nih.gov

These catalytic methods offer powerful and efficient routes to enantiomerically enriched piperidine structures, representing the state-of-the-art in modern synthetic chemistry. nih.govorganic-chemistry.org

Diastereoselective Cyclizations and Reductions

Achieving stereochemical control is a central challenge in the synthesis of substituted piperidines. Diastereoselective cyclizations and reductions are key strategies for establishing the desired relative stereochemistry of substituents on the piperidine ring.

One effective strategy is a reductive amination/aza-Michael addition sequence, which provides a de novo diastereoselective route to functionalized N-(het)arylpiperidines from readily available starting materials. thieme-connect.com The success and diastereoselectivity of the crucial aza-Michael cyclization step have been shown to be highly dependent on the solvent system used. thieme-connect.com Another powerful method involves the diastereoselective reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction. nih.gov In this two-step process, the initial diastereoselective Mannich reaction sets the stereochemistry, which is then preserved during the subsequent reductive cyclization to form the piperidine ring. nih.gov

Control of Stereochemistry via Memory of Chirality

"Memory of Chirality" (MOC) is a sophisticated strategy for asymmetric synthesis where the chiral information from a substrate's stereocenter is temporarily retained in a conformationally chiral intermediate after the original stereocenter is destroyed. nih.govprinceton.edu This transient chirality then directs the formation of a new stereocenter with high stereospecificity. princeton.edu

This principle has been successfully applied to the asymmetric synthesis of piperidines containing vicinal quaternary-tertiary stereocenters. nih.govresearchgate.net The key reaction is an intramolecular SN2' cyclization of an α-amino ester enolate. nih.govresearchgate.net The process starts with a chiral α-amino acid derivative, which is deprotonated to form a planar enolate, thereby destroying the initial stereocenter. However, the enolate intermediate adopts a chiral conformation that is slow to racemize. This conformationally locked intermediate then undergoes a cyclization reaction that proceeds with high diastereo- and enantioselectivity, effectively transferring the original chiral information to the newly formed stereocenters in the piperidine product. nih.govresearchgate.net DFT calculations have provided a mechanistic rationale for this phenomenon, highlighting the role of the Thorpe-Ingold effect in enhancing the preservation of chirality. nih.gov

Protecting Group Strategies in Synthesis

The synthesis of multifunctional molecules like 4-Amino-1-Cbz-piperidine-4-carboxylic acid necessitates the use of protecting groups to mask reactive functional groups, such as amines, preventing them from undergoing unwanted reactions.

Cbz Protection of Piperidine Nitrogen

The benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, is a widely used protecting group for amines. total-synthesis.commasterorganicchemistry.com It was first introduced by Leonidas Zervas and Max Bergmann in 1932 for peptide synthesis. total-synthesis.commasterorganicchemistry.com The Cbz group protects the amine as a carbamate, which is stable to a wide range of reaction conditions, including basic and mildly acidic environments, making it orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). total-synthesis.compeptide.com

The installation of the Cbz group is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com The primary method for removing the Cbz group is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst). masterorganicchemistry.com This deprotection method is exceptionally mild, proceeding at neutral pH and leaving most other functional groups, including acid- and base-sensitive ones, unaffected. masterorganicchemistry.com This clean and efficient deprotection is a key reason for its continued prevalence in organic synthesis, including the construction of complex piperidine-containing molecules. nih.govorganic-chemistry.org

Orthogonal Protection Schemes with Boc and Cbz

In the synthesis of molecules with multiple functional groups, particularly multiple amines, the use of orthogonal protecting groups is a critical strategy. Orthogonality in this context means that each protecting group can be removed under a specific set of conditions without affecting the others. masterorganicchemistry.com For a precursor to 4-Amino-1-Cbz-piperidine-4-carboxylic acid, which has two nitrogen atoms, a common and effective orthogonal pairing is the tert-butyloxycarbonyl (Boc) group and the carboxybenzyl (Cbz or Z) group. masterorganicchemistry.combiosynth.com

The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is characterized by its lability under acidic conditions. masterorganicchemistry.com It can be cleanly removed with acids like trifluoroacetic acid (TFA). masterorganicchemistry.combiosynth.com In contrast, the Cbz group, introduced using benzyl chloroformate (CbzCl), is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). masterorganicchemistry.com

This differential reactivity allows for the selective deprotection and subsequent functionalization of specific nitrogen atoms within the same molecule. For instance, in a di-protected piperidine intermediate, the Boc group could be removed to allow for a reaction at one amine, while the Cbz group remains intact, protecting the other. This strategic control is essential for building complex derivatives and is a cornerstone of modern peptide and heterocyclic synthesis. masterorganicchemistry.com

| Protecting Group | Abbreviation | Typical Reagent for Introduction | Cleavage Conditions | Key Characteristics |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid - TFA) | Stable to base and hydrogenolysis |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

Advanced Synthetic Transformations Leading to the Piperidine Scaffold

Constructing the core piperidine ring is a fundamental challenge in the synthesis of 4-Amino-1-Cbz-piperidine-4-carboxylic acid. Modern organic synthesis employs several advanced transformations that can create this six-membered nitrogen heterocycle with high efficiency and control. These methods include radical-mediated reactions, intramolecular annulations, and multi-component reactions.

Radical-mediated reactions offer a powerful method for the formation of C-C or C-N bonds and are particularly useful for synthesizing cyclic structures like piperidines. nih.gov These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. nih.gov The formation of the piperidine ring often proceeds via a 6-endo-trig cyclization pathway. nih.gov

Various methods have been developed to initiate these cyclizations. For example, cobalt(II) catalysts can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov Another approach involves the use of manganese(III) acetate (B1210297), Mn(OAc)₃, which can mediate the radical addition and cyclization of unsaturated systems to form dihydrofuran rings, a strategy adaptable to other heterocycles. nih.gov These radical-based methods are valued for their ability to function under mild conditions and their tolerance of various functional groups. nih.gov

| Method | Typical Reagent/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Amine Cyclization | Cobalt(II) catalyst | Intramolecular cyclization of amino-aldehydes | nih.gov |

| Radical Addition-Cyclization | Manganese(III) acetate (Mn(OAc)₃) | Cyclization of unsaturated piperazine (B1678402) derivatives | nih.gov |

| Reductive Cyclization Cascade | Triethylborane | Intramolecular cyclization of 1,6-enynes | nih.gov |

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a highly effective strategy for synthesizing piperidine scaffolds. nih.gov These reactions can be designed to form multiple chemical bonds in a single, controlled process, often establishing several stereocenters simultaneously. rsc.orgrsc.org

One such approach involves the chemoselective and stereocontrolled annulation of 1,3-azadienes with an anhydride (B1165640) component. rsc.orgrsc.org This method can produce highly decorated 2-oxopiperidines, which are versatile intermediates that can be further modified to yield the desired piperidine derivatives. rsc.orgrsc.org The reaction is thought to proceed through either an intermolecular Mannich reaction followed by intramolecular acylation or an initial acylation followed by an intramolecular Mannich reaction. rsc.org These strategies are prized for their step-economy and ability to rapidly build molecular complexity from simpler starting materials. rsc.org

| Reaction Name | Key Reactants | Intermediate Product | Significance |

|---|---|---|---|

| 1,3-Azadiene-Anhydride Annulation | 1,3-Azadiene, Glutaric Anhydride derivative | 2-Oxopiperidine | Builds highly substituted piperidine core with multiple stereocenters. rsc.orgrsc.org |

| Divergent Olefin Annulation | Olefins, Bifunctional Reagents | Piperidine | Tunable protocol to access piperidine scaffolds via polar cyclization pathways. nih.gov |

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov This approach is highly efficient, atom-economical, and ideal for diversity-oriented synthesis. nih.govajchem-a.com The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used extensively in medicinal chemistry. nih.govmdpi.com

The classic Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov This combination leads to the formation of an α-acylamino carboxamide derivative. nih.gov This reaction has been successfully adapted for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.net By using a piperidone derivative as the carbonyl component, the Ugi reaction provides a direct and rapid route to the core scaffold, allowing for the simultaneous introduction of multiple points of diversity. This strategy has been used to prepare analogues of pharmaceutically active compounds, demonstrating its power in generating libraries of complex molecules for drug discovery. researchgate.netnih.gov

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Acid) | Component 4 (Isocyanide) | Product Class |

|---|---|---|---|---|

| Aniline | N-substituted-4-piperidone | Propionic acid | Convertible isocyanide | 4-Aminopiperidine-4-carboxylic acid derivative. researchgate.netnih.gov |

Advanced Derivatization and Functionalization Strategies

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, enabling the incorporation of this constrained amino acid into larger molecules through amide bonds, the development of prodrugs via esterification, and the attachment to biomolecules through activated esters.

The formation of an amide bond by coupling the carboxylic acid of 4-Amino-1-Cbz-piperidine-4-carboxylic acid with a primary or secondary amine is one of the most fundamental and widely used transformations in pharmaceutical development. researchgate.net This reaction is central to incorporating the piperidine (B6355638) scaffold into peptide chains, where it acts as a constrained dipeptide mimetic, influencing the conformation and biological activity of the resulting molecule.

The process requires the activation of the carboxylic acid, which is typically unreactive towards amines under ambient conditions. nih.gov This is achieved using a variety of "coupling reagents" that convert the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium (uronium) salts. bachem.comsigmaaldrich.com

Carbodiimide-based reagents, such as Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are classic activators. peptide.com However, their use can sometimes lead to side reactions and racemization of the amino acid. peptide.com To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently included. bachem.compeptide.com These additives form active esters with the carboxylic acid, which are more reactive and less prone to side reactions. nih.govpeptide.com

More modern and efficient reagents include phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), and aminium salts such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). sigmaaldrich.compeptide.com HATU, in particular, is noted for its high reactivity and ability to suppress racemization, making it a preferred choice for challenging couplings. peptide.com

| Reagent Class | Examples | Mechanism/Active Intermediate | Advantages | Considerations |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | O-acylisourea intermediate | Cost-effective, widely used. peptide.com | Forms insoluble urea byproducts (DCC); potential for racemization. peptide.com |

| Additives | HOBt, HOAt, Oxyma Pure® | Forms activated OBt, OAt, or Oxyma esters. sigmaaldrich.compeptide.com | Reduces racemization, increases coupling efficiency. bachem.compeptide.com | Used in conjunction with a primary coupling reagent. |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | Forms activated OBt or OAt esters. sigmaaldrich.com | High efficiency, low racemization, good for sterically hindered couplings. peptide.com | Forms carcinogenic HMPA byproduct (BOP). peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Forms activated OBt, OAt, or Oxyma esters. sigmaaldrich.compeptide.com | Fast reaction rates, very low racemization (especially HATU), soluble byproducts. bachem.compeptide.com | Generally more expensive. |

Esterification of the carboxylic acid moiety is a key strategy in prodrug design. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. This approach is often used to overcome undesirable properties of the parent drug, such as poor water solubility, low membrane permeability, or rapid metabolism. mdpi.com

By converting the polar carboxylic acid of 4-Amino-1-Cbz-piperidine-4-carboxylic acid into a more lipophilic ester, its ability to cross biological membranes can be significantly enhanced. For instance, the ethyl ester prodrug of oseltamivir masks the polar carboxylic acid group, increasing its lipophilicity and oral bioavailability from 5% to nearly 80%. Amino acids are attractive carriers for prodrugs due to their low toxicity and ability to be recognized by cellular transport systems. nih.gov

The synthesis of ester prodrugs from this compound would involve reacting the carboxylic acid with an appropriate alcohol under acidic conditions (Fischer esterification) or by using coupling reagents like DCC with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). nih.gov The choice of alcohol is critical and can be tailored to control the rate of hydrolysis and release of the active compound in vivo. For example, a study on a Hepatitis B virus modulator, NVR 3-778, showed that converting a hydroxyl group into a hemisuccinate ester prodrug significantly improved water solubility and metabolic stability while maintaining antiviral potency. mdpi.com

For applications requiring the covalent attachment (conjugation) of the piperidine scaffold to other molecules, such as proteins, polymers, or surfaces, the carboxylic acid can be converted into a stable yet reactive activated ester. Unlike the transient active esters formed in situ during peptide coupling, these activated esters can often be isolated, purified, and stored before use.

A common example is the N-hydroxysuccinimide (NHS) ester. These are formed by reacting the carboxylic acid with N-hydroxysuccinimide (HOSu) in the presence of a carbodiimide like DCC or EDC. bachem.com Reagents such as O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) are specifically designed to form NHS esters and are particularly useful for couplings performed in aqueous solutions, such as the conjugation of molecules to proteins. peptide.com The resulting NHS ester is highly susceptible to nucleophilic attack by primary amines (e.g., the lysine (B10760008) side chains on a protein), forming a stable amide bond and releasing HOSu as a byproduct.

Chemical Transformations at the Amino Group

The primary amino group at the C4 position is a versatile nucleophilic center, enabling a range of derivatization strategies including acylation, alkylation, and participation in various coupling reactions.

Acylation: The primary amino group readily undergoes N-acylation when treated with activated carboxylic acid derivatives. This is mechanistically the reverse of the amide bond formation described for the carboxylic acid moiety. The reaction can be performed with acyl halides (e.g., propionyl chloride) or acid anhydrides in the presence of a base to neutralize the acid byproduct. researchgate.net Alternatively, standard peptide coupling conditions can be employed, where a different carboxylic acid is activated and then reacted with the amino group of the 4-Amino-1-Cbz-piperidine-4-carboxylic acid scaffold. mdpi.com This reaction is fundamental for attaching a wide variety of side chains and functional groups to the piperidine core.

Alkylation: Introducing alkyl groups to the amino nitrogen (N-alkylation) is a valuable tool in medicinal chemistry for modulating properties like lipophilicity, basicity, and metabolic stability. monash.edu Several methods can be employed:

Reductive Amination: The amino group can react with an aldehyde or ketone to form a transient imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product. nih.gov

Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide) can achieve alkylation, but this method often suffers from a lack of control, leading to over-alkylation (formation of tertiary amines and quaternary ammonium (B1175870) salts). monash.edu

Modern Catalytic Methods: Advanced protocols, such as metallaphotoredox-enabled N-alkylation, offer a mild and broadly applicable platform. acs.org These methods can use diverse alkyl sources, including alcohols, alkyl bromides, and carboxylic acids, under visible-light irradiation, demonstrating exceptional functional group tolerance. acs.org

| Method | Alkylating Agent | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | Aldehydes, Ketones | Mild reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) nih.gov | Controlled mono-alkylation, wide substrate scope. | Requires carbonyl compound, use of hydride reagents. |

| Direct Alkylation | Alkyl Halides | Base (e.g., K₂CO₃, Et₃N) | Simple procedure. | Risk of over-alkylation, may require harsh conditions. monash.edu |

| Triflate Displacement | Triflate Esters | Base (e.g., TEA) at low temperature nih.gov | Mild conditions, high yield. | Requires preparation of triflate esters. |

| Metallaphotoredox | Alcohols, Alkyl Bromides, Carboxylic Acids | Photocatalyst, Copper catalyst, Base, Oxidant acs.org | Extremely mild, broad scope, high functional group tolerance. acs.org | Requires specialized catalytic setup. |

As a primary amine, the amino group of 4-Amino-1-Cbz-piperidine-4-carboxylic acid is a potent nucleophile capable of participating in a variety of bond-forming reactions.

In nucleophilic substitution (S_N2) reactions, the amine can displace a suitable leaving group. For example, chiral triflate esters, formed from α-hydroxy acids, can react with aminopiperidine derivatives in an S_N2 fashion, resulting in the formation of a new C-N bond with inversion of configuration at the electrophilic carbon. nih.gov This provides a powerful method for synthesizing complex chiral structures.

The amino group can also participate in more complex, metal-catalyzed coupling reactions. While Buchwald-Hartwig amination is more commonly used to form aryl-piperidine bonds, the primary amine can act as the nucleophilic partner in related cross-coupling reactions. Furthermore, the nucleophilicity of the amine can be harnessed in domino reactions, such as domino carboxamidations, to rapidly build molecular complexity from simple starting materials. beilstein-journals.org

| Reaction Type | Electrophile | Typical Product | Significance |

|---|---|---|---|

| N-Acylation | Acyl Halides, Anhydrides, Activated Carboxylic Acids | Amide | Attachment of diverse side chains. researchgate.netmdpi.com |

| Nucleophilic Substitution (S_N2) | Alkyl Halides, Triflates, Tosylates | Secondary/Tertiary Amine | Forms C-N bonds, allows for N-alkylation. nih.gov |

| Conjugate Addition (Michael Addition) | α,β-Unsaturated Carbonyls | β-Amino Ketone/Ester | Forms C-N and C-C bonds in one step. |

| Domino Carboxamidation | Iodo-nucleosides, CO, Pd catalyst | Amino acid functionalized nucleosides | Rapid construction of complex, functionalized molecules. beilstein-journals.org |

Manipulation of the Piperidine Ring System

The piperidine ring serves as a versatile scaffold that can be extensively modified to explore chemical space and optimize molecular interactions with biological targets.

The introduction of additional substituents, such as alkyl groups, onto the piperidine ring can significantly impact the conformational flexibility and biological activity of the resulting molecules. A reduction in the number of possible conformations can be advantageous for the biological activity of new drug candidates. tandfonline.comresearchgate.net

One common strategy to achieve this is through the synthesis of 3-alkyl-4-aminopiperidine derivatives. A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. tandfonline.comresearchgate.net This method provides a pathway to introduce alkyl groups at the C-3 position of the piperidine ring. The synthesis can be initiated from a corresponding pyridinium salt, which is converted in several steps to the epoxy piperidine. The subsequent nucleophilic attack, for instance with sodium azide, occurs regioselectively at the less substituted carbon, leading to a trans-3-alkyl-4-azido derivative. This can then be reduced to the desired cis-3-alkyl-4-amino congener. tandfonline.com

Another approach involves the regioselective alkylation at the 3-position of piperidine. This can be achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. The enamide anion generated from Δ¹-piperideine can then be alkylated with various alkyl halides. Subsequent reduction yields the 3-alkylpiperidines. odu.edu

These synthetic strategies are valuable for creating a library of substituted piperidine derivatives, which can be used to probe structure-activity relationships. For instance, several bioactive compounds, including the potent opioid agonist fentanyl and various muscarinic antagonists, feature a 4-amino-substituted piperidine subunit, highlighting the importance of this structural motif in medicinal chemistry. researchgate.net

| Strategy | Key Intermediate | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Regioselective Ring Opening of Epoxide | N-benzyl-3-methyl-3,4-epoxi-piperidine | 1. Sodium azide (NaN₃) 2. Lithium aluminum hydride (LiAlH₄) | cis-3-methyl-4-aminopiperidine derivatives | tandfonline.com |

| Regioselective 3-Alkylation | Δ¹-piperideine | 1. Ethylmagnesium bromide or Lithium diisopropylamide 2. Alkyl halide 3. Reduction | 3-Alkylpiperidine derivatives | odu.edu |

Altering the size of the piperidine ring through expansion or contraction introduces novel scaffolds with distinct conformational properties and potential for new biological activities.

Ring Contraction: A visible light-mediated ring contraction of α-acylated cyclic piperidines provides a method to furnish cis-1,2-disubstituted cyclopentane scaffolds. nih.gov This transformation is a type of Norrish Type II reaction. The proposed mechanism involves the photoexcitation of an α-acylated piperidine, leading to a triplet state. A subsequent 1,5-hydrogen atom transfer generates a 1,4-diradical, which undergoes homolytic C-N bond fragmentation to form an imine-enol intermediate. Intramolecular enol attack on the tethered imine (a Mannich reaction) then yields the cyclopentane product. nih.govthieme.de The success of this reaction relies on the photophysical differences between the ketone groups in the starting material and the product. nih.gov This methodology has been applied to the late-stage remodeling of pharmaceutical derivatives. nih.govdigitellinc.com Furthermore, an enantioselective variant of this photomediated ring contraction has been developed using chiral phosphoric acid catalysts, yielding β-amino ketone motifs with high enantioselectivity. nih.gov

Ring Expansion: A palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines offers an efficient route to their corresponding azepane and azocane counterparts. chemrxiv.orgrsc.org This methodology is based on palladium-catalyzed allylic amine rearrangements. The conditions for this transformation are mild and tolerate a range of functional groups. A key advantage of this method is its potential for high enantioretention, allowing for the synthesis of enantioenriched medium-sized rings, which are prevalent in many biologically active natural products. rsc.org Ring-expansion strategies are valuable synthetic tools as they can bypass the unfavorable enthalpic and entropic effects often associated with direct cyclizations for the formation of medium-sized rings. researchgate.netmdpi.com

| Methodology | Starting Material | Key Features | Product | Reference |

|---|---|---|---|---|

| Photomediated Ring Contraction | α-Acylated piperidine | Visible light, Norrish Type II reaction, Forms cis-1,2-disubstituted cyclopentanes, Enantioselective variant available | Cyclopentylamine derivative | nih.govnih.gov |

| Palladium-Catalyzed Ring Expansion | 2-Alkenyl piperidine | Palladium catalyst, Two-carbon homologation, Mild conditions, High enantioretention | Azocane derivative | chemrxiv.orgrsc.org |

The 4-aminopiperidine (B84694) scaffold is a key structural motif in a multitude of biologically active compounds. Strategic derivatization of this core can lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

For example, a medicinal chemistry campaign focusing on a 4-aminopiperidine scaffold led to the identification of potent inhibitors of the Hepatitis C Virus (HCV). nih.gov By exploring a variety of functionalities in the linker and connected aryl ring, analogs with improved anti-HCV activity and ADME (absorption, distribution, metabolism, and excretion) properties were developed. The synthesis of these analogs often involves reductive amination of 4-amino-1-Boc-piperidine followed by coupling with an appropriate electrophile and subsequent deprotection. nih.gov

Similarly, 4-aminopiperidines have been investigated as a novel chemotype for antifungal agents. Inspired by known antifungals like fenpropidin, a library of 4-aminopiperidines was synthesized and evaluated. This led to the identification of compounds with significant in vitro antifungal activity against various clinically relevant fungal isolates. The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis. mdpi.com

Furthermore, substituted 4-amino-1-benzylpiperidine compounds have been developed as potent and selective muscarinic M₂ receptor antagonists, which are useful for treating conditions like overactive bladder and chronic obstructive pulmonary disease. google.com

| Biological Target/Activity | Derivatization Strategy | Example Compound Class | Reference |

|---|---|---|---|

| Hepatitis C Virus (HCV) Inhibition | Reductive amination and electrophile coupling | Substituted 4-aminopiperidines | nih.gov |

| Antifungal Agents | Reductive amination with various amines | N-alkyl-4-aminopiperidines | mdpi.com |

| Muscarinic M₂ Receptor Antagonism | Substitution on the benzyl (B1604629) and amino groups | Substituted 4-amino-1-benzylpiperidines | google.com |

Chemoselective Transformations of Functional Groups

"4-Amino-1-Cbz-piperidine-4-carboxylic acid" possesses three distinct functional groups: a secondary amine protected by a carbobenzyloxy (Cbz) group, a primary amino group, and a carboxylic acid. The ability to selectively modify one of these groups in the presence of the others is crucial for its use as a versatile building block in complex molecule synthesis. This is achieved through the use of orthogonal protecting groups. nih.govbiosynth.com

In the context of peptide synthesis, for example, the α-amino group is typically protected with a temporary protecting group like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), while the carboxylic acid is activated for coupling. acs.org The Cbz group on the piperidine nitrogen is stable to the conditions used for the removal of Fmoc (piperidine) and Boc (acid). peptide.com This orthogonality allows for the selective deprotection and subsequent reaction at the primary amino group without affecting the Cbz-protected piperidine nitrogen. nih.gov

For instance, the primary amino group can be selectively acylated or alkylated after the protection of the carboxylic acid, for example, as an ester. The Cbz group can be removed by hydrogenolysis, which typically does not affect other common protecting groups like Boc or benzyl esters under controlled conditions.

The carboxylic acid can be converted to an ester to prevent its participation in undesired reactions. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of a coupling agent or under acidic conditions. Enzymatic methods using proteases like alcalase have also been shown to catalyze the selective esterification of N-protected amino acids. researchgate.net

The strategic use of these chemoselective transformations allows for a stepwise and controlled construction of complex molecules, making "4-Amino-1-Cbz-piperidine-4-carboxylic acid" a valuable scaffold in medicinal chemistry and drug discovery.

| Functional Group | Transformation | Reagents/Conditions | Key Considerations | Reference |

|---|---|---|---|---|

| Primary Amino Group | Acylation/Alkylation | Acid chlorides, alkyl halides (with prior protection of the carboxylic acid) | Requires orthogonality with the Cbz and carboxylic acid protecting groups. | nih.gov |

| Carboxylic Acid | Esterification | Alcohol/Acid catalyst, Coupling agents, Enzymes (e.g., alcalase) | Protects the carboxylic acid from participating in amide bond formation at the primary amine. | researchgate.net |

| Cbz-protected Nitrogen | Deprotection | Hydrogenolysis (e.g., H₂, Pd/C) | Generally orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups. | peptide.com |

Applications of 4 Amino 1 Cbz Piperidine 4 Carboxylic Acid in Medicinal Chemistry Research

Role as a Key Building Block for Pharmaceutical Intermediates

4-Amino-1-Cbz-piperidine-4-carboxylic acid serves as a fundamental building block in the synthesis of a variety of pharmaceutical intermediates. The presence of the carboxybenzyl (Cbz) protecting group on the piperidine (B6355638) nitrogen enhances the compound's stability during synthetic transformations, making it a reliable intermediate in multi-step reaction sequences. researchgate.net This protected diamino acid derivative allows for selective manipulation of the amino and carboxylic acid functionalities, a critical aspect in the construction of complex drug candidates.

The rigid piperidine core is a common motif in many biologically active compounds. By utilizing 4-Amino-1-Cbz-piperidine-4-carboxylic acid, medicinal chemists can introduce this constrained cyclic system into target molecules, which can favorably influence their pharmacological properties, such as receptor binding affinity and metabolic stability. The compound's role as a versatile pharmaceutical intermediate is underscored by its application in the synthesis of diverse molecular architectures destined for various therapeutic areas. researchgate.net

| Feature | Description | Significance in Synthesis |

|---|---|---|

| Piperidine Scaffold | A six-membered heterocyclic amine ring. | Provides a conformationally restricted core, influencing the spatial arrangement of substituents and interaction with biological targets. |

| Cbz Protecting Group | A carbobenzyloxy group on the piperidine nitrogen. | Enhances stability during synthesis and allows for selective deprotection under specific conditions. |

| Orthogonal Functionality | Presence of a protected amine and a carboxylic acid. | Enables sequential and site-specific chemical modifications, facilitating the construction of complex molecules. |

Design and Synthesis of Conformationally Restricted Peptides and Peptidomimetics

The incorporation of non-natural amino acids with restricted conformations is a well-established strategy in peptide design to enhance biological activity and stability. 4-Amino-1-Cbz-piperidine-4-carboxylic acid, as a precursor to 4-aminopiperidine-4-carboxylic acid (Api), plays a significant role in this area. nih.govnih.gov

The rigid cyclic nature of the piperidine ring in 4-aminopiperidine-4-carboxylic acid imposes significant conformational constraints on the peptide backbone when it is incorporated into a peptide sequence. nih.gov This restriction in torsional angles can induce and stabilize specific secondary structures, particularly helical conformations. Research has shown that the introduction of piperidine-based amino acids can enhance the stability of helical structures within peptides. nih.gov This is particularly valuable in the design of peptidomimetics that aim to mimic the bioactive conformation of natural peptides, which often involves a helical fold for receptor recognition. By pre-disposing a peptide to a helical conformation, the entropic penalty of binding to a target is reduced, potentially leading to higher affinity. nih.gov

A significant challenge in the development of peptide-based therapeutics is their often-poor water solubility. The incorporation of 4-aminopiperidine-4-carboxylic acid has been shown to address this issue. Peptides containing this cyclic α,α-disubstituted amino acid not only exhibit enhanced helical structure but also improved water solubility. nih.govnih.govscilit.com This dual benefit is highly advantageous for the development of peptide drugs, as it can lead to improved bioavailability and formulation properties. The ability to generate water-soluble and highly helical peptides opens up new possibilities for creating novel therapeutic agents with enhanced stability and efficacy. nih.govscilit.com

| Property | Effect of Api Incorporation | Reference |

|---|---|---|

| Helical Structure Stability | Enhances and stabilizes helical conformations. | nih.gov |

| Water Solubility | Improves the water solubility of the resulting peptides. | nih.govnih.govscilit.com |

Development of Central Nervous System (CNS) Acting Agents

The piperidine scaffold is a privileged structure in the design of CNS-active compounds due to its ability to interact with various receptors and transporters in the brain. The structural features of 4-Amino-1-Cbz-piperidine-4-carboxylic acid make it an attractive starting material for the synthesis of novel agents targeting the CNS. The presence of a carboxylic acid can be a challenge for blood-brain barrier penetration; however, this functional group can be modified or serve as a handle for further chemical elaboration to optimize CNS permeability. nih.gov

The 4-aminopiperidine (B84694) moiety is a core component of several potent opioid agonists, such as fentanyl and its analogues. researchgate.netresearchgate.net This highlights the potential of derivatives of 4-Amino-1-Cbz-piperidine-4-carboxylic acid to serve as precursors for the synthesis of novel analgesics. By modifying the substituents on the piperidine ring and the amino group, researchers can explore new chemical space to develop analgesics with improved efficacy and side-effect profiles. The rigid piperidine framework can help in optimizing the orientation of pharmacophoric groups for potent interaction with opioid receptors.

The piperidine ring is a common feature in many drugs developed for neurological disorders. For instance, derivatives of piperidine are found in compounds designed as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. mdpi.comnih.gov The synthesis of novel piperidine-containing molecules derived from 4-Amino-1-Cbz-piperidine-4-carboxylic acid could lead to the discovery of new therapeutic agents for Alzheimer's disease by targeting key pathological pathways. While direct synthesis of treatments for depression and anxiety from this specific compound is not extensively documented in the provided search results, the general prevalence of the piperidine scaffold in CNS drug discovery suggests its potential as a starting point for the development of novel antidepressants and anxiolytics. The ability to introduce diverse functional groups onto the 4-Amino-1-Cbz-piperidine-4-carboxylic acid framework allows for the creation of compound libraries for screening against various CNS targets.

Contributions to Anticancer Drug Discovery

The piperidine ring system is a prevalent motif in numerous anticancer agents. 4-Amino-1-Cbz-piperidine-4-carboxylic acid serves as a versatile building block for creating derivatives that target key proteins involved in cancer progression, such as receptor tyrosine kinases and intracellular signaling proteins.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govmdpi.comnih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. nih.govnih.gov The piperidine scaffold is instrumental in the design of potent VEGFR-2 inhibitors.

Derivatives synthesized using the piperidine framework are designed to fit into the ATP-binding pocket of the VEGFR-2 kinase domain. dovepress.comnih.gov For instance, research into nicotinamide-based derivatives has shown that these compounds can act as effective VEGFR-2 inhibitors. nih.gov Molecular docking studies reveal that the amide group, often attached to the piperidine core, can form crucial hydrogen bonds with key amino acid residues like Glu885 and Asp1046 in the enzyme's active site, a common interaction for Type-II kinase inhibitors. dovepress.com One study led to the discovery of a compound, designated 6b , which incorporates an N-(2-aminoethyl)piperidine-4-carboxamide scaffold and demonstrated an IC₅₀ value of 11.3 μM against the HepG2 human liver cancer cell line. nih.gov

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 6b | VEGFR-2, ERK-2, Abl-1 | HepG2 | 11.3 | nih.gov |

| Compound 6b | VEGFR-2, ERK-2, Abl-1 | K562 | 4.5 | nih.gov |

| Compound 6 | VEGFR-2 | HCT-116 | 9.3 | nih.gov |

| Compound 6 | VEGFR-2 | HepG-2 | 7.8 | nih.gov |

Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases whose genetic rearrangements can lead to fusion proteins that drive the growth of certain cancers, particularly non-small cell lung cancer (NSCLC). nih.gov The piperidine carboxamide structure has been identified as a novel scaffold for potent and selective ALK inhibitors. nih.govrsc.org

The development of dual ALK/ROS1 inhibitors is an important therapeutic strategy. nih.gov Crizotinib, a first-generation inhibitor, targets both kinases. researchgate.net Research has focused on designing next-generation inhibitors to overcome resistance. nih.gov The piperidine ring from starting materials like 4-Amino-1-Cbz-piperidine-4-carboxylic acid is a core component in many of these designs. nih.govnih.gov For example, a series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were designed to stabilize a DFG-shifted conformation in the ALK kinase domain, a feature of Type I½ inhibitors that can overcome resistance mutations. rsc.orgnih.gov One such derivative, 2e , showed potent activity against a crizotinib-resistant ROS1 mutant (ROS1G2032R) with an IC₅₀ of 104.7 nM, which was about 6-fold more potent than Crizotinib in the same cell line. nih.gov

| Compound | Target | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 2e | ROS1G2032R | Ba/F3 | 104.7 | nih.gov |

| Crizotinib (Reference) | ROS1G2032R | Ba/F3 | 643.5 | nih.gov |

| Compound 18d | EML4-ALK | H2228 | ~14-28 | nih.gov |

The downstream effects of inhibiting kinases like VEGFR-2 and ALK include the suppression of cell proliferation and the modulation of the cell cycle. The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a crucial node in signaling pathways that promote cell survival and proliferation. nih.govnih.gov Activated Akt phosphorylates substrates that regulate the cell cycle and inhibit apoptosis. nih.gov

The 4-amino-piperidine-4-carboxamide scaffold, derived from 4-Amino-1-Cbz-piperidine-4-carboxylic acid, is a key feature in the development of potent and orally bioavailable Akt inhibitors. nih.gov By varying the linker group between the piperidine core and other substituents, researchers have developed compounds that are highly selective for Akt. nih.gov For example, compound 10h , a pan-AKT inhibitor with a piperidin-4-yl side chain, showed an IC₅₀ of 24.3 nM for AKT1 inhibition and effectively induced apoptosis in PC-3 prostate cancer cells. nih.gov Another study on VEGFR-2 inhibitors found that a promising compound arrested the cell cycle at the pre-G1 and G2-M phases and induced both early and late apoptosis in HCT-116 colon cancer cells. nih.gov

Antiviral Research, including HIV and Influenza Inhibitors

The piperidine ring is a versatile scaffold that has been incorporated into various antiviral agents due to its ability to present functional groups in a specific three-dimensional orientation, facilitating interactions with viral proteins.

In HIV research, piperidine derivatives have been developed as entry inhibitors. google.com These compounds can act as CD4 mimetics, binding to the viral envelope protein gp120 and preventing its interaction with the host cell's CD4 receptor, which is the first step in viral entry. google.combiorxiv.org For example, small molecules based on the piperidine scaffold, such as (S)-MCG-IV-210 and its derivatives, engage the Phe43 cavity of gp120 and interact with the highly conserved Asp368 residue. biorxiv.org Other research has focused on developing piperidine-substituted triazines as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some compounds showing potent activity against wild-type HIV-1 and drug-resistant strains. nih.gov A separate series of inhibitors utilized a piperidine scaffold as a P2-ligand for HIV-1 protease, with one compound (22a ) exhibiting an IC₅₀ of 3.61 nM against the enzyme. nih.gov

In the context of influenza, piperidine-based compounds have been identified as potent inhibitors of virus replication. nih.govresearchgate.net One study identified a series of derivatives that interfere with an early to middle stage of the influenza virus replication cycle. nih.gov An optimized compound from this series, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate 11e , demonstrated excellent inhibitory activity against various influenza strains with EC₅₀ values as low as 0.05 μM. nih.gov Other research efforts have synthesized piperidine-substituted purines, with one compound (FZJ05 ) showing significant potency against influenza A/H1N1, with EC₅₀ values much lower than the reference drugs ribavirin (B1680618) and amantadine. researchgate.netnih.gov

| Compound | Virus/Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 22a | HIV-1 Protease | IC₅₀ | 3.61 nM | nih.gov |

| Compound 11e | Influenza Virus | EC₅₀ | 0.05 µM | nih.gov |

| FZJ13 | HIV-1 | EC₅₀ | Comparable to 3TC | nih.gov |

| FZJ05 | Influenza A/H1N1 | EC₅₀ | Lower than Ribavirin | nih.gov |

Applications in the Synthesis of Agrochemicals and Fine Chemicals

The structural features of 4-Amino-1-Cbz-piperidine-4-carboxylic acid, particularly the piperidine ring, are valuable in the broader field of chemical synthesis, including the development of agrochemicals and other fine chemicals. ijnrd.org Piperidine derivatives have been shown to possess biological activity against various pests, making them useful scaffolds for the creation of pesticides and insecticides. ijnrd.org

As a versatile chemical intermediate, the protected piperidine carboxylic acid allows for the construction of complex organic molecules through a variety of reactions, such as amide couplings and heterocycle formations. nbinno.com The Boc or Cbz protecting groups are crucial for selective synthesis, allowing for targeted modifications at one functional group while the other is masked. nbinno.comnbinno.com This control is essential in multi-step syntheses common in the production of fine and specialty chemicals. nbinno.com For example, piperidine-4-carboxylic acid has been used to functionalize nanoparticles, creating catalysts for organic reactions like the Knoevenagel condensation, which is a key step in synthesizing various fine chemicals. researchgate.net

Spectroscopic and Computational Studies in Research

Spectroscopic Characterization for Structural Elucidation of Derivatives

The unambiguous determination of the chemical structure of newly synthesized derivatives of 4-Amino-1-Cbz-piperidine-4-carboxylic acid is accomplished through a combination of modern spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for mapping the carbon and proton environments within a molecule. In derivatives of this piperidine (B6355638) core, ¹H NMR spectra typically show characteristic signals for the piperidine ring protons, the benzylic protons of the Cbz protecting group, and any substituents introduced. For instance, in thiourea derivatives of 4-amino-N-benzylpiperidine, specific chemical shifts in ¹H NMR spectra are observed for the N-H protons, often in the range of δ 10.77-10.80 ppm and δ 8.93-8.98 ppm. researchgate.net ¹³C NMR analysis confirms the presence of key functional groups, such as carbonyl (C=O) and thione (C=S) carbons, which may appear at chemical shifts between δ 169-179 ppm. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. Key stretching bands for derivatives often include ν(N-H) around 3250 cm⁻¹, ν(C=O) near 1650 cm⁻¹, ν(C-N) around 1340 cm⁻¹, and ν(C=S) near 800 cm⁻¹. researchgate.net These data confirm the integrity of the core structure and the success of derivatization reactions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Chromophores, such as the phenyl ring of the Cbz group or other aromatic systems introduced during derivatization, give rise to characteristic absorption bands. For example, derivatives containing a C=O chromophore have shown maximum absorption (λmax) at approximately 300 nm. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which is a critical piece of data for structural confirmation.

| Technique | Functional Group / Proton Environment | Characteristic Signal / Wavenumber / Absorption |

|---|---|---|

| ¹H NMR | Amide/Thiourea N-H | δ 10.77-10.80 ppm, δ 8.93-8.98 ppm researchgate.net |

| ¹³C NMR | Carbonyl (C=O) / Thione (C=S) | δ 169-179 ppm researchgate.net |

| FTIR | N-H Stretch | ~3250 cm⁻¹ researchgate.net |

| FTIR | C=O Stretch | ~1650 cm⁻¹ researchgate.net |

| FTIR | C-N Stretch | ~1340 cm⁻¹ researchgate.net |

| FTIR | C=S Stretch | ~800 cm⁻¹ researchgate.net |

| UV-Vis | C=O Chromophore | λmax ~300 nm researchgate.net |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a theoretical lens to investigate the molecular structure and properties of 4-Amino-1-Cbz-piperidine-4-carboxylic acid derivatives. researchgate.net These computational methods complement experimental data and provide deeper insights into the electronic behavior of the molecules. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it can be more readily involved in charge transfer processes. nih.gov For various piperidine derivatives, DFT calculations are used to compute the energies of these orbitals and predict the molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface. In MEP maps, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov For piperidine derivatives, MEP analysis can identify the most reactive parts of the molecule, such as the oxygen atoms of the carboxyl and carbonyl groups (electron-rich) and the amine protons (electron-poor). researchgate.net

| Computational Property | Significance | Typical Findings for Piperidine Derivatives |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. nih.gov | Lower values suggest higher reactivity and potential for charge transfer. nih.gov |

| Molecular Electrostatic Potential (MEP) | Predicts sites for nucleophilic and electrophilic attack. nih.gov | Identifies electron-rich (e.g., carbonyl oxygens) and electron-poor (e.g., N-H protons) regions. researchgate.net |

Theoretical vibrational frequency analysis is often performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to compute the infrared and Raman spectra of the molecule. researchgate.netnih.gov The calculated vibrational frequencies are then compared with the experimental data obtained from FTIR and FT-Raman spectroscopy. This comparison helps in the precise assignment of the vibrational modes of the molecule, confirming the presence of specific functional groups and validating the optimized molecular structure obtained from the calculations. nih.gov

Molecular Docking and Molecular Dynamics Simulations in Drug Design

The potential of 4-Amino-1-Cbz-piperidine-4-carboxylic acid derivatives as therapeutic agents is often explored using computational drug design techniques like molecular docking and molecular dynamics (MD) simulations. These methods predict how a ligand (the derivative) might interact with a biological target, such as a protein or enzyme.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. journaljpri.com It helps in understanding the binding mechanism by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the active site of the protein. journaljpri.com Docking studies on piperidine derivatives have been used to screen for potential inhibitors of various enzymes, predicting their binding modes and affinities. researchgate.netmdpi.com The results, often expressed as a binding energy or docking score, help in prioritizing compounds for further experimental testing.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-protein interaction. Starting from the docked pose, MD simulations model the movement of atoms in the complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. These simulations can provide a more accurate estimation of the binding free energy, which is a critical parameter for predicting the potency of a potential drug candidate.

Conformational Analysis and Receptor Specificity

Computational studies, such as molecular modeling, are instrumental in exploring the conformational landscape of these molecules. These studies can predict the most stable conformations and how they might interact with the binding sites of receptors. For instance, the orientation of the amino and carboxylic acid groups at the C4 position, along with the carbamoylbenzyl group at the N1 position, creates a specific pharmacophore. The spatial relationship between these functional groups, dictated by the piperidine ring's conformation, is crucial for receptor recognition and binding.

Research on various piperidine derivatives has shown that the piperidine moiety is a fundamental structural element for activity at several receptors, including sigma receptors and muscarinic receptors. nih.gov Molecular docking studies can simulate the binding of different conformers of a candidate molecule into the active site of a receptor. tandfonline.com These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, the basic nitrogen of the piperidine ring can act as a hydrogen bond acceptor, a common interaction in many receptor binding pockets. researchgate.net The specific conformation adopted by the molecule will determine the feasibility and strength of these interactions, thus governing its receptor specificity and potency.

Table 1: Conformational Preferences and Key Receptor Interactions of Substituted Piperidines

| Substituent Position | Preferred Orientation | Key Interactions in Receptor Binding | Receptor Examples |

| N1-substituent | Can influence ring inversion barrier | Hydrophobic interactions, potential for hydrogen bonding depending on the group. | Sigma Receptors, Muscarinic Receptors |

| C4-substituents (e.g., Amino and Carboxylic acid) | Can be axial or equatorial, influencing overall shape | Hydrogen bonding, ionic interactions. | Various GPCRs and ion channels |

| Other ring substituents | Axial or equatorial preference depends on steric and electronic effects | Can provide additional contact points with the receptor, enhancing affinity and selectivity. | Opioid Receptors |

In Silico ADMET and Drug-Likeness Predictions for Candidate Molecules

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates. In silico tools play a vital role in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules before they are synthesized, saving significant time and resources. nih.govdrugpatentwatch.com These computational models use the chemical structure of a compound to estimate its behavior in the human body.

For candidate molecules based on the 4-Amino-1-Cbz-piperidine-4-carboxylic acid scaffold, ADMET predictions can help identify potential liabilities early on. For example, properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes can be computationally estimated. nih.gov Toxicity predictions can also flag molecules that might have adverse effects.

In addition to ADMET properties, in silico methods are used to assess the "drug-likeness" of candidate molecules. Drug-likeness is a qualitative concept that evaluates whether a compound has physicochemical properties consistent with known drugs. Several rule-based filters are commonly used, with Lipinski's Rule of Five and Veber's rules being the most prominent. researchgate.netnih.gov Lipinski's rule assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Veber's rules consider the number of rotatable bonds and the polar surface area, which are related to oral bioavailability. chemrevlett.com By evaluating candidate molecules against these rules, researchers can prioritize compounds with a higher probability of becoming successful oral drugs.

Table 2: Predicted ADMET and Drug-Likeness Properties for Hypothetical Candidate Molecules

| Candidate Molecule | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Rotatable Bonds | Lipinski's Rule of Five Violations | Veber's Rule Violations |

| Molecule A | 450.5 | 3.2 | 2 | 5 | 95.3 | 6 | 0 | 0 |

| Molecule B | 520.6 | 4.8 | 3 | 6 | 110.8 | 8 | 1 | 0 |

| Molecule C | 380.4 | 2.5 | 1 | 4 | 75.1 | 4 | 0 | 0 |

| Molecule D | 490.5 | 5.5 | 4 | 7 | 130.2 | 11 | 1 | 1 |

Mechanistic Investigations of Reactions Involving 4 Amino 1 Cbz Piperidine 4 Carboxylic Acid

Mechanistic Pathways of Cyclization and Functionalization

The rigid piperidine (B6355638) framework of 4-Amino-1-Cbz-piperidine-4-carboxylic acid and its derivatives allows for its use in constructing spirocyclic compounds, such as spirooxindoles. The mechanistic pathways for these transformations often involve multi-component reactions where the piperidine moiety acts as a key building block.

One plausible pathway for the functionalization of a derivative, (R)-piperidine-2-carboxylic acid, in a one-pot reaction with isatin and a chalcone-based cyclohexanone, proceeds through a regio- and diastereo-selective manner to yield a spirooxindole grafted with a piperidine moiety ekb.eg. This suggests that the amino acid portion of the piperidine derivative participates in a cascade of reactions, likely involving condensations and intramolecular cyclizations, to form the complex spirocyclic architecture.

General mechanistic pathways for the formation of the piperidine ring itself, which provide context for the functionalization of pre-existing piperidine derivatives, include:

Hydrogenation/Reduction: The reduction of pyridine (B92270) precursors is a common method for piperidine synthesis, often requiring transition metal catalysis and harsh reaction conditions nih.gov.

Alkyne Cyclization: Carbenium ion-induced cyclization of alkynes can be initiated by a Lewis acid like ferric chloride, leading to the formation of the piperidine ring nih.gov.

Radical-Mediated Amine Cyclization: Intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst, proceeding through a radical mechanism nih.gov.

While these pathways describe the formation of the piperidine ring, the functionalization of 4-Amino-1-Cbz-piperidine-4-carboxylic acid would involve the reactivity of its amino and carboxylic acid groups in subsequent transformations.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts and additives play a pivotal role in directing the efficiency and selectivity of reactions involving piperidine derivatives. The choice of catalyst can significantly influence the reaction pathway and the stereochemical outcome.

In the synthesis of piperidines, various catalysts are employed:

Lewis Acids: Ferric chloride has been used in alkyne cyclization, where it acts as both a Lewis acid to activate the alkyne and as a nucleophile source nih.gov.

Transition Metals: Iron complexes are utilized in reductive amination cascades, while cobalt(II) is effective in radical-mediated cyclizations nih.gov.

Organocatalysts: In some instances, piperidine itself can act as a basic catalyst in multicomponent reactions for the synthesis of spiro[indoline-3,4′-pyrans] nih.gov.

The efficiency and selectivity of these catalytic systems are often dependent on the specific substrate and reaction conditions. For instance, in the synthesis of polysubstituted piperidines, a boronyl radical-catalyzed (4+2) cycloaddition has been shown to be effective, proceeding under metal-free conditions with high yield and diastereoselectivity nih.gov.

The following table summarizes the role of different catalysts in piperidine synthesis:

| Catalyst Type | Example | Role in Reaction | Reference |

| Lewis Acid | Ferric Chloride | Induces carbenium ion formation and acts as a nucleophile in alkyne cyclization. | nih.gov |

| Transition Metal | Iron Complex | Catalyzes reductive amination and subsequent cyclization. | nih.gov |

| Transition Metal | Cobalt(II) | Mediates radical intramolecular cyclization of amino-aldehydes. | nih.gov |

| Organocatalyst | Piperidine | Acts as a basic catalyst in multicomponent reactions. | nih.gov |

| Radical Catalyst | Diboron(4) Compounds | Enables boronyl radical-catalyzed (4+2) cycloaddition for piperidine synthesis. | nih.gov |

Stereochemical Outcomes and Rationalization (e.g., Molecular Mechanics Calculations)

The stereochemical outcome of reactions involving piperidine derivatives is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceutical applications. The diastereoselective Mannich reaction is one method used to control the stereochemistry of piperidines, which is then retained during subsequent reductive cyclization nih.gov.

In the synthesis of spirooxindoles from piperidine carboxylic acid derivatives, reactions have been observed to proceed in a regio- and diastereo-selective manner ekb.eg. The specific stereochemistry is dictated by the transition state geometry, which is influenced by steric and electronic factors of the reactants and catalysts.

For instance, in the cyclization of alkynes to form piperidines, the stereoselectivity (E-selective for piperidines) is suggested to depend on the trajectory of the chloride ion attack nih.gov. While specific molecular mechanics calculations for reactions of 4-Amino-1-Cbz-piperidine-4-carboxylic acid were not found in the searched literature, such computational methods are generally employed to rationalize the observed stereochemical outcomes by modeling the energies of different transition states.

Kinetic and Thermodynamic Considerations in Synthetic Transformations

The principles of kinetic and thermodynamic control are fundamental in understanding the product distribution in reactions where multiple pathways are possible wikipedia.orgjackwestin.com. A reaction under kinetic control favors the product that is formed fastest (lowest activation energy), while a reaction under thermodynamic control favors the most stable product wikipedia.orgjackwestin.comyoutube.comlibretexts.org.

Reaction conditions such as temperature, pressure, and solvent can be manipulated to favor either the kinetic or thermodynamic product jackwestin.comlibretexts.org. Generally, lower temperatures and shorter reaction times favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibrium to be established, favoring the thermodynamic product youtube.com.

An example of this can be seen in the iodoaminocyclization of 1-phenyl-4-pentenylamines to form piperidines, where the kinetic and thermodynamic products can be distinguished by NMR evidence nih.gov. The less stable endo isomer is often the kinetic product in cyclization reactions, while the more stable exo isomer is the thermodynamic product, as observed in the Diels-Alder reaction of cyclopentadiene with furan wikipedia.org.

The following table illustrates the general conditions favoring kinetic versus thermodynamic products:

| Control Type | Favored Product | Reaction Conditions |

| Kinetic Control | The product that forms the fastest (lower activation energy). | Lower temperature, shorter reaction time, irreversible conditions. |

| Thermodynamic Control | The most stable product (lower Gibbs free energy). | Higher temperature, longer reaction time, reversible conditions. |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies (e.g., Enzyme Catalysis, Photocatalysis, Electrochemistry, Green Chemistry)

Future synthetic efforts will likely focus on more sustainable and efficient methods. Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, are being developed for the asymmetric synthesis of substituted piperidines, offering high stereoselectivity under mild conditions. researchgate.net Technologies like photocatalysis and electrochemistry also present opportunities to form key bonds in novel ways, potentially shortening synthetic routes and reducing waste.

Exploration of New Pharmacological Targets and Therapeutic Areas

The versatility of the piperidine (B6355638) scaffold means its derivatives are constantly being explored for new therapeutic applications. nih.gov Piperidine-containing molecules are being investigated as treatments for a wide range of diseases, including neurodegenerative disorders like Alzheimer's, various cancers, and infectious diseases. frontiersin.orgresearchgate.net The ability to easily generate diverse libraries from 4-Amino-1-Cbz-piperidine-4-carboxylic acid makes it an ideal starting point for screening against new pharmacological targets.